4-Acryloylamidobenzo-18-crown-6

Catalog No.
S714538
CAS No.
68865-32-7
M.F
C19H27NO7
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acryloylamidobenzo-18-crown-6

CAS Number

68865-32-7

Product Name

4-Acryloylamidobenzo-18-crown-6

IUPAC Name

N-(2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-yl)prop-2-enamide

Molecular Formula

C19H27NO7

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C19H27NO7/c1-2-19(21)20-16-3-4-17-18(15-16)27-14-12-25-10-8-23-6-5-22-7-9-24-11-13-26-17/h2-4,15H,1,5-14H2,(H,20,21)

InChI Key

UGHKKCVGQTWASH-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=CC2=C(C=C1)OCCOCCOCCOCCOCCO2

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)OCCOCCOCCOCCOCCO2

Metal Ion Sensing

One area of research explores the use of 4-Acryloyl-B18C6 for metal ion sensing. The crown ether portion of the molecule can selectively bind to specific metal ions, and the acrylamide group can be modified with fluorescent or chromogenic groups that change their properties upon binding to a metal ion. This allows for the development of sensors that can detect the presence and concentration of specific metal ions [].

Polymerization and Material Science

Another area of research focuses on incorporating 4-Acryloyl-B18C6 into polymers. The acrylamide group allows for the molecule to be co-polymerized with other monomers, creating new materials with specific properties. For example, researchers have explored using 4-Acryloyl-B18C6 to create ion-selective membranes for separating metal ions or to develop materials for metal ion removal from wastewater [].

Catalysis

4-Acryloyl-B18C6 can also be used as a ligand in catalysts. The crown ether portion can bind to a metal ion, which can then activate substrates for chemical reactions. This approach is being explored for the development of new catalysts with improved selectivity and efficiency [].

4-Acryloylamidobenzo-18-crown-6 is a synthetic organic compound that combines the properties of crown ethers with an acryloylamide functional group. This compound features a crown ether structure, specifically derived from 18-crown-6, which consists of a cyclic molecule with six ether oxygen atoms that can selectively bind cations, particularly potassium ions. The addition of the acryloylamide group enhances its reactivity and solubility in organic solvents, making it useful in various chemical applications. The chemical formula for 4-Acryloylamidobenzo-18-crown-6 is C19H27NO7C_{19}H_{27}NO_{7} .

Due to its functional groups:

  • Polymerization: The acryloyl group allows for free radical polymerization, enabling the formation of polymeric materials.
  • Complexation: Similar to other crown ethers, it can form complexes with metal cations, enhancing solubility and reactivity in organic solvents.
  • Electrophilic Substitution: The presence of the acryloylamide group can facilitate electrophilic substitution reactions, particularly when interacting with nucleophiles .

The synthesis of 4-Acryloylamidobenzo-18-crown-6 typically involves several key steps:

  • Preparation of 18-Crown-6: This can be achieved through the modified Williamson ether synthesis or oligomerization of ethylene oxide.
  • Acrylation: The hydroxyl groups on 18-crown-6 are reacted with acryloyl chloride or an equivalent reagent under basic conditions to introduce the acryloylamide functional group.
  • Purification: The final product is purified through recrystallization or chromatography to ensure high purity and yield .

4-Acryloylamidobenzo-18-crown-6 has several notable applications:

  • Phase Transfer Catalysis: It facilitates the transfer of ions between organic and aqueous phases, enhancing reaction rates in organic synthesis.
  • Ion Selectivity: The compound's ability to selectively bind certain cations makes it useful in sensor applications and separation technologies.
  • Polymer Chemistry: Due to its polymerizable nature, it can be used in creating hydrogels and other polymeric materials for biomedical applications .

Studies have shown that 4-Acryloylamidobenzo-18-crown-6 interacts effectively with various metal cations. Its unique structure allows it to form stable complexes, which can be analyzed through techniques such as NMR spectroscopy and mass spectrometry. These interactions are crucial for understanding its potential applications in catalysis and ion-selective sensors .

Several compounds share structural similarities with 4-Acryloylamidobenzo-18-crown-6, particularly within the crown ether family and those incorporating acrylamide functionalities.

Compound NameStructure TypeUnique Features
18-Crown-6Crown EtherHigh affinity for potassium ions
4-Aminobenzo-18-crown-6Crown EtherContains an amino group for enhanced reactivity
AcryloylamideAcrylamideBasic acrylamide structure without crown features
Benzo-15-crown-5Crown EtherSmaller ring size; different ion selectivity
Dibenzo-18-crown-6Crown EtherIncreased cavity size for larger cations

The primary uniqueness of 4-Acryloylamidobenzo-18-crown-6 lies in its combination of the crown ether framework with an acryloylamide moiety, providing enhanced reactivity while maintaining effective ion complexation properties .

Wikipedia

ST50759498

Dates

Modify: 2023-08-15

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